Ethyl 2-acetyl-3-methylbut-2-enoate
Description
Ethyl 2-acetyl-3-methylbut-2-enoate (CAS: 35044-52-1) is an α,β-unsaturated ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . Its structure features an acetyl group at position 2 and a methyl group at position 3 of the but-2-enoate backbone, conjugated with an ethyl ester moiety (Figure 1). This compound is characterized by its Monoisotopic mass of 170.094294 and ChemSpider ID 558342 .
The compound is frequently employed in organic synthesis, particularly in cyclization and condensation reactions. For example, it serves as a key intermediate in the synthesis of ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate, a precursor to (+)-abscisic acid . Its reactivity is attributed to the electron-withdrawing acetyl group, which enhances the electrophilicity of the α,β-unsaturated system.
Properties
CAS No. |
35044-52-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 2-acetyl-3-methylbut-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-5-12-9(11)8(6(2)3)7(4)10/h5H2,1-4H3 |
InChI Key |
ZTLXZYVSSQOEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-acetyl-3-methylbut-2-enoate with three analogs: Ethyl 3-methylbut-2-enoate, Ethyl 2-amino-3-methylbut-2-enoate, and Ethyl methacrylate.
Physicochemical Properties
- Solubility: this compound’s acetyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone) compared to less-polar analogs like Ethyl 3-methylbut-2-enoate .
- Stability: The conjugated α,β-unsaturated system in all compounds confers susceptibility to nucleophilic attack, but the acetyl group in this compound may reduce thermal stability due to ketone decomposition pathways .
Research Findings and Industrial Relevance
- This compound is critical in asymmetric synthesis, as demonstrated in the total synthesis of (+)-abscisic acid via Sharpless epoxidation .
- Ethyl methacrylate dominates industrial applications (e.g., PMMA production), whereas this compound remains niche in academic research due to its complex reactivity .
- Ethyl 2-amino-3-methylbut-2-enoate bridges medicinal and materials chemistry, enabling access to imidazole-based drug candidates .
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